3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazole and difluorophenyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar in structure due to the pyrazole moiety.
2-(2,4-Difluorophenyl)-1H-benzo[d]imidazole: Shares the difluorophenyl group.
4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: Contains similar heterocyclic structures.
Uniqueness
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to the combination of its functional groups and the specific arrangement of its atoms.
Properties
Molecular Formula |
C21H15ClF2N4O2S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C21H15ClF2N4O2S/c22-13-10-25-27(11-13)7-8-28-20(30)16-3-1-2-4-18(16)26-21(28)31-12-19(29)15-6-5-14(23)9-17(15)24/h1-6,9-11H,7-8,12H2 |
InChI Key |
XVJHZXSPMZMWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=C(C=C(C=C3)F)F)CCN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.